

# NF023 Hexasodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **NF023 hexasodium**, a potent and selective antagonist of the P2X1 purinergic receptor. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of pharmacology, neuroscience, and cardiovascular research.

## **Chemical Properties and Structure**

**NF023 hexasodium** is a symmetrical polysulfonated naphthylurea derivative, structurally related to suramin. Its chemical structure and properties are summarized below.

## **Chemical Structure**

- IUPAC Name: hexasodium;8-[[3-[[3-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
- Synonyms: NF 023 hexasodium, NF 023

## **Physicochemical Properties**



A summary of the key physicochemical properties of **NF023 hexasodium** is presented in Table 1.

| Property          | Value                                                                                | Source |
|-------------------|--------------------------------------------------------------------------------------|--------|
| Molecular Formula | C35H20N4Na6O21S6                                                                     | [1]    |
| Molecular Weight  | 1162.86 g/mol                                                                        |        |
| Appearance        | Solid                                                                                | [2]    |
| Solubility        | Water: 100 mM                                                                        | [1]    |
| Storage           | Desiccate at room<br>temperature. Solutions can be<br>aliquoted and frozen at -20°C. | [3]    |

## **Biological Activity and Mechanism of Action**

**NF023 hexasodium** is a well-characterized antagonist of P2X receptors, with a notable selectivity for the P2X1 subtype. It also exhibits inhibitory activity towards certain G-proteins.

## **P2X Receptor Antagonism**

NF023 acts as a competitive antagonist at P2X1 receptors.[3] This antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist, ATP.[3] The selectivity profile of NF023 for various human P2X receptor subtypes is detailed in Table 2.

| Receptor Subtype       | IC50 (μM) | Source |
|------------------------|-----------|--------|
| Human P2X1             | 0.21      | [4]    |
| Human P2X <sub>2</sub> | > 50      | [4]    |
| Human P2X₃             | 28.9      | [4]    |
| Human P2X4             | > 100     | [4]    |



The antagonistic activity of NF023 at P2X1 receptors makes it a valuable tool for studying the physiological and pathological roles of these channels, which are implicated in processes such as platelet aggregation, smooth muscle contraction, and neurotransmission.

#### **G-Protein Inhibition**

In addition to its effects on P2X receptors, NF023 has been shown to be a selective inhibitor of the  $\alpha$ -subunits of  $G_0/G_1$  proteins, with an EC50 of approximately 300 nM. This activity is distinct from its P2X antagonism and should be considered when interpreting experimental results.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the activity of **NF023 hexasodium**.

# Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes for P2X Receptor Characterization

This protocol describes the functional characterization of P2X receptors expressed in Xenopus laevis oocytes and the evaluation of the antagonistic properties of NF023.

#### 3.1.1. Oocyte Preparation and cRNA Injection

- Harvest stage V-VI oocytes from anesthetized female Xenopus laevis.
- Treat the oocytes with collagenase (e.g., 2 mg/mL in Ca<sup>2+</sup>-free OR2 solution) to remove the follicular layer.
- Manually defolliculate the oocytes.
- Inject oocytes with cRNA encoding the desired P2X receptor subtype (e.g., human P2X1).
- Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

#### 3.1.2. Electrophysiological Recording



- Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl<sub>2</sub>, 10 mM HEPES, pH 7.2).
- Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCI.
  One electrode measures the membrane potential, and the other injects current.
- Voltage-clamp the oocyte at a holding potential of -60 mV using a suitable amplifier.
- Apply the P2X receptor agonist (e.g., ATP or α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC<sub>50</sub>) to establish a baseline current.
- To test the antagonistic effect of NF023, pre-incubate the oocyte with varying concentrations of NF023 for a defined period (e.g., 1-5 minutes) before co-applying the agonist and NF023.
- Record the inward currents elicited by the agonist in the absence and presence of the antagonist.
- Wash the oocyte with Ringer's solution between applications to allow for recovery.

#### 3.1.3. Data Analysis

- Measure the peak amplitude of the agonist-induced currents.
- Normalize the current responses in the presence of NF023 to the control response (agonist alone).
- Plot the normalized response against the logarithm of the NF023 concentration to generate a concentration-response curve.
- Fit the data to a sigmoidal dose-response equation to determine the IC<sub>50</sub> value.

## **GTPyS Binding Assay for G-Protein Inhibition**

This protocol outlines a method to assess the inhibitory effect of NF023 on G-protein activation using a [35S]GTPγS binding assay in cell membranes expressing a G-protein coupled receptor (GPCR) that couples to G<sub>i</sub>/G<sub>0</sub>.

#### 3.2.1. Membrane Preparation



- Culture cells (e.g., HEK293 or CHO) expressing the GPCR of interest.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4) containing protease inhibitors.
- Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

#### 3.2.2. GTPyS Binding Assay

- In a 96-well plate, add the following components in order:
  - Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4).
  - Cell membranes (typically 10-20 μg of protein per well).
  - Varying concentrations of NF023 or vehicle control.
  - A GPCR agonist to stimulate G-protein activation.
  - GDP (e.g., 10 μM) to maintain the G-protein in its inactive state before stimulation.
- Initiate the binding reaction by adding [35S]GTPyS (e.g., 0.1 nM).
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle agitation.
- Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester.
- Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Dry the filters and measure the radioactivity bound to the filters using a scintillation counter.

#### 3.2.3. Data Analysis



- Determine the non-specific binding in the presence of a high concentration of unlabeled GTPyS (e.g., 10 μM).
- Subtract the non-specific binding from all other measurements to obtain specific binding.
- Calculate the percentage of inhibition of agonist-stimulated [35S]GTPyS binding by NF023.
- Plot the percentage of inhibition against the logarithm of the NF023 concentration and fit the data to determine the EC<sub>50</sub> value.

## **Visualizations**

The following diagrams illustrate key concepts related to the mechanism of action and experimental investigation of **NF023 hexasodium**.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. caymanchem.com [caymanchem.com]
- 2. NF023 hexasodium | CymitQuimica [cymitquimica.com]
- 3. Antagonistic properties of the suramin analogue NF023 at heterologously expressed P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [NF023 Hexasodium: A Technical Guide to its Chemical Properties, Structure, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139560#nf023-hexasodium-chemical-properties-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com